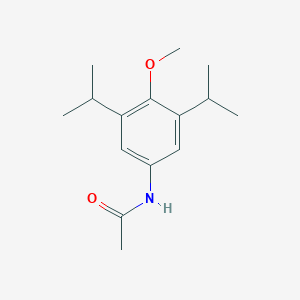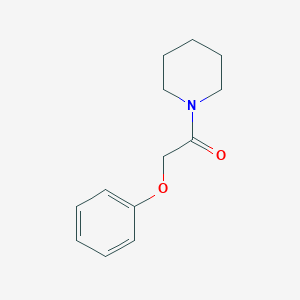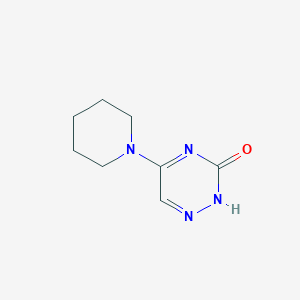
N-(3,5-diisopropyl-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-diisopropyl-4-methoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol. It is a non-steroidal anti-inflammatory drug that has been shown to possess analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. DPA is also believed to act on the central nervous system, where it modulates the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to have anticonvulsant and neuroprotective effects. In addition, DPA has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA in lab experiments is its low toxicity and high solubility in organic solvents. This makes it easy to administer and study in vivo and in vitro. However, one limitation of using DPA is its limited water solubility, which can make it difficult to study its effects in aqueous environments.
Orientations Futures
There are several future directions for the study of DPA. One area of research is the development of new formulations of DPA that increase its water solubility, making it easier to study its effects in aqueous environments. Another area of research is the study of the neuroprotective effects of DPA in animal models of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Finally, the potential use of DPA as a treatment for chronic pain and inflammation warrants further investigation.
Méthodes De Synthèse
The synthesis of DPA can be achieved through various methods, including the reaction of 3,5-diisopropyl-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,5-diisopropyl-4-methoxybenzoyl chloride with ammonia in the presence of a solvent such as ether or chloroform. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. In addition, DPA has been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
Nom du produit |
N-(3,5-diisopropyl-4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-[4-methoxy-3,5-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H23NO2/c1-9(2)13-7-12(16-11(5)17)8-14(10(3)4)15(13)18-6/h7-10H,1-6H3,(H,16,17) |
Clé InChI |
NHKDNNJILNMIFC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1OC)C(C)C)NC(=O)C |
SMILES canonique |
CC(C)C1=CC(=CC(=C1OC)C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)



![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)

![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)

